Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride
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Overview
Description
Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is a chemical compound with the molecular formula C8H11NO2·HCl. It is a hydrochloride salt form of methyl 3-(3-aminocyclobutyl)prop-2-ynoate, which is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride typically involves the following steps:
Formation of the Aminocyclobutyl Intermediate: The initial step involves the preparation of the 3-aminocyclobutyl intermediate through a cyclization reaction.
Propargylation: The aminocyclobutyl intermediate is then reacted with propargyl bromide under basic conditions to form the prop-2-ynoate derivative.
Esterification: The final step involves the esterification of the prop-2-ynoate derivative with methanol in the presence of a suitable acid catalyst to yield methyl 3-(3-aminocyclobutyl)prop-2-ynoate.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclobutyl moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent in drug development for various diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-aminocyclobutyl)prop-2-ynoate
- Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrobromide
- Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydroiodide
Uniqueness
Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are critical .
Properties
IUPAC Name |
methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,4-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPJXRSKOICQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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